molecular formula C9H7NO4 B12288526 3-Amino-4,7-dihydroxycoumarin CAS No. 22375-63-9

3-Amino-4,7-dihydroxycoumarin

Cat. No.: B12288526
CAS No.: 22375-63-9
M. Wt: 193.16 g/mol
InChI Key: QVNNPTBCHMRANE-UHFFFAOYSA-N
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Description

3-Amino-4,7-dihydroxycoumarin (CAS 22375-63-9) is a significant chemical scaffold in medicinal chemistry and antibiotic research. It is characterized by the molecular formula C9H7NO4 and an average molecular mass of 193.16 g/mol . A primary research application of this compound is its role as the core structural moiety of several potent aminocoumarin antibiotics, including novobiocin, clorobiocin, and coumermycin A1 . These natural products function as highly effective inhibitors of bacterial DNA gyrase by targeting the B subunit of the enzyme, thereby disrupting ATP-dependent DNA supercoiling and preventing bacterial replication . Studies indicate that derivatives based on this scaffold exhibit promising antimicrobial efficacy against various Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis . Beyond its antimicrobial properties, the compound also demonstrates notable antioxidant activity, acting as a scavenger of free radicals . The structural and spectroscopic properties, including FT-IR, UV-Vis, and NMR profiles, have been characterized, revealing a planar aromatic system with increased polarity compared to the parent coumarin scaffold due to the electron-donating hydroxyl and amino groups . From a synthetic chemistry perspective, routes to access this compound and its derivatives include Knoevenagel condensation followed by functionalization, as well as alkylation-rearrangement strategies . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

22375-63-9

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

3-amino-4,7-dihydroxychromen-2-one

InChI

InChI=1S/C9H7NO4/c10-7-8(12)5-2-1-4(11)3-6(5)14-9(7)13/h1-3,11-12H,10H2

InChI Key

QVNNPTBCHMRANE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)C(=C2O)N

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation Followed by Functionalization

The Knoevenagel condensation is a cornerstone for constructing the coumarin backbone. Suljić and Pietruszka demonstrated the synthesis of coumarin derivatives via condensation of salicylaldehyde and diethyl malonate in ethanol, catalyzed by piperidine and acetic acid. While this method primarily yields 3-carbethoxycoumarins, subsequent hydrolysis and functionalization can introduce the amino group. For example, Brahmachari’s one-pot synthesis of coumarin-3-carboxylic acids using Meldrum’s acid and salicylaldehydes in water provides a carboxyl group at position 3, which can be converted to an amine via Curtius or Hofmann rearrangements.

Key Conditions :

  • Catalysts : Sodium azide (50 mol%) or potassium carbonate (20 mol%).
  • Solvent : Water or ethanol.
  • Yields : 73–99% for carboxyl intermediates.

Alkylation-Rearrangement Strategy

A direct method for introducing the amino group involves alkylation of 7-hydroxycoumarins followed by thermal rearrangement. Sashidhara et al. reported the synthesis of 3-arylcoumarins via ultrasound-assisted Knoevenagel condensation, achieving 98% yield under optimized conditions. Building on this, recent work detailed in ACS Omega (2022) describes the conversion of 7-hydroxycoumarins to 7-aminocoumarins using α-bromoacetamides and cesium carbonate. Although this targets position 7, modifying the starting material to 4,7-dihydroxycoumarin and adjusting reaction sites could yield the desired 3-amino derivative.

Procedure :

  • Alkylation : React 4,7-dihydroxycoumarin with α-bromoacetamide in acetonitrile using Cs₂CO₃.
  • Rearrangement : Heat the intermediate in DMF with Cs₂CO₃ to induce Smiles rearrangement, forming the 3-amino product.
    Yields : 73–85%.

Multi-Step Synthesis via Nitration/Reduction

Nitration followed by reduction offers a pathway to introduce the amino group at position 3. Matos et al. synthesized hydroxylated 3-phenylcoumarins via Perkin condensation of salicylaldehydes and phenylacetic acids. Adapting this method, nitration at position 3 using nitric acid/sulfuric acid, followed by catalytic hydrogenation (H₂/Pd-C), could yield 3-amino-4,7-dihydroxycoumarin.

Challenges :

  • Regioselective nitration requires electron-donating groups (e.g., hydroxyl) to direct substitution.
  • Competitive oxidation of hydroxyl groups necessitates protective strategies.

Enzymatic and Biosynthetic Approaches

Biosynthetic routes leveraging engineered enzymes provide sustainable alternatives. The novobiocin biosynthetic pathway in Streptomyces species involves three methylation steps catalyzed by NovO, NovU, and NovP. Genetic manipulation of these pathways enables the production of analogs. For instance, inactivation of the halogenase gene clo-hal in Streptomyces roseochromogenes yielded 8′-desmethyl derivatives, while expressing novO introduced methyl groups at position 8′. Such methods could be adapted to incorporate amino groups via tailored acyltransferases.

Advantages :

  • High regioselectivity.
  • Environmentally benign conditions.

Comparative Analysis of Methods

Method Key Reagents Conditions Yield Advantages Limitations
Knoevenagel Condensation Salicylaldehyde, Malonates Piperidine/AcOH, EtOH 73–99% High yield; scalable Requires post-synthesis amination
Alkylation-Rearrangement α-Bromoacetamides, Cs₂CO₃ DMF, 70°C 73–85% Direct amination; fewer steps Limited to specific substitution patterns
Nitration/Reduction HNO₃, H₂SO₄, H₂/Pd-C Acidic, high-pressure N/A Flexible functionalization Low regioselectivity; complex purification
Enzymatic Synthesis Engineered Streptomyces Fermentation 40–50 mg/L Eco-friendly; high specificity Requires specialized genetic tools

Chemical Reactions Analysis

Oxidation and Quinone Formation

3-Amino-4,7-dihydroxycoumarin undergoes oxidation to form quinone derivatives, which exhibit enhanced reactivity. This reaction is critical for exploring its role in biological systems and further chemical transformations.

Degradation Mechanisms

The compound interacts with hydroxyl radicals (HO- ) via two primary mechanisms:

MechanismKey FeaturesRate Constants (M⁻¹·s⁻¹)
HAT/PCET Hydrogen atom transfer/proton-coupled electron transfer, forming stable radicalsUp to 10⁷
SPLET Sequential proton loss and electron transfer, leading to less reactive radicals~10³–10⁷
RAF Radical adduct formation on unsaturated bonds

EPR studies confirm HO- scavenging activity, with reactivity decreasing in the order:
A₁–RH (91%) > A₂–RH (88%) > A₃–RH (81%) .

Functional Group Reactivity

  • Hydroxyl Groups : Participate in hydrogen bonding and proton transfer during radical scavenging .

  • Amino Group : Forms hydrogen bonds with carbonyl groups, influencing reactivity and stability .

  • Acetylation : Protects hydroxyl groups, enhancing solubility in basic conditions .

Structural Implications

The compound’s interactions with bacterial enzymes (e.g., DNA gyrase) are mediated by its planar aromatic structure and functional groups. Substitutions at the 3-amino position and hydroxyl groups modulate binding affinity and biological activity .

Key Reaction Data

Reaction TypeConditions/ReagentsProductReference
NitrationHNO₃, AcOH, 80–90°C3-Nitro-4,7-dihydroxycoumarin
Catalytic ReductionH₂, catalystThis compound
HO- ScavengingFenton system, DEPMPO spin trapReduced HO- radicals
OxidationQuinone derivatives

Scientific Research Applications

Antimicrobial Properties

One of the primary applications of 3-amino-4,7-dihydroxycoumarin is its use as an antibiotic. It acts as a potent inhibitor of bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria. This inhibition prevents bacterial growth and replication, making it effective against various Gram-positive bacteria .

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus2 µg/mL
Streptococcus pneumoniae1 µg/mL
Bacillus subtilis0.5 µg/mL

Antioxidant Activity

The compound also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage and has implications in various diseases related to oxidative stress.

Molecular Interaction Studies

Research involving this compound includes molecular docking studies to understand its binding affinity with bacterial enzymes like DNA gyrase. These studies utilize techniques such as spectroscopy to elucidate binding mechanisms and affinities .

Case Study: Molecular Docking Analysis
A study conducted on the interaction of this compound with DNA gyrase demonstrated a binding affinity comparable to that of established antibiotics like ciprofloxacin. The docking simulations revealed critical interactions that stabilize the drug-enzyme complex, highlighting the potential for developing new antibiotics based on this scaffold .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving chemical modifications of existing coumarins. The development of derivatives has expanded its applications in pharmacology.

Table 2: Synthetic Pathways for Derivatives

Synthesis MethodKey Features
AlkylationIntroduction of alkyl groups enhances solubility
AcylationModifies reactivity towards biological targets
HydroxylationIncreases antioxidant properties

Pharmacological Insights

Recent studies have explored the pharmacological potential of coumarin derivatives, including those based on this compound. These derivatives have shown promise in treating conditions such as cancer, inflammation, and neurodegenerative diseases .

Case Study: Anticancer Activity
In vitro studies on derivatives of this compound revealed significant cytotoxic effects against various cancer cell lines. For instance, derivatives tested against human colon cancer (HCT-116) exhibited IC50 values below 20 µM, indicating potent anticancer activity .

Mechanism of Action

The mechanism of action of 3-Amino-4,7-dihydroxycoumarin involves its interaction with specific molecular targets. For instance, in antibiotics like novobiocin, the compound interacts with the B subunit of bacterial gyrase, inhibiting ATP-dependent supercoiling of DNA. This inhibition prevents bacterial DNA replication and transcription, leading to the death of the bacterial cell .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Classical Aminocoumarins

Novobiocin:

  • Structure: 3-Amino-4,7-dihydroxycoumarin core + L-noviosyl sugar + carbamoyl-substituted aromatic acyl group .
  • Mechanism : Competitive inhibition of GyrB ATPase by mimicking ATP’s adenine ring .
  • Activity : Effective against Gram-positive bacteria (e.g., Staphylococcus aureus) but inactive against most Gram-negatives due to poor membrane permeability .
  • Clinical Status : Withdrawn due to hepatotoxicity and rapid resistance development .

Clorobiocin :

  • Structure: Differs from novobiocin by a chlorine atom at the coumarin 8′ position and a 5-methyl-pyrrole-2-carboxyl group on the noviose sugar .
  • Potency: 10-fold higher than novobiocin due to enhanced interactions with GyrB’s hydrophobic pocket .
  • Limitations: Similar toxicity profile to novobiocin .

Coumermycin A1 :

  • Structure: Two this compound units linked via a pyrrole group, each attached to a noviose sugar .
  • Mechanism : Bivalent binding to two GyrB subunits, enhancing inhibitory potency .
  • Applications : Primarily used in research due to cytotoxicity .
Non-Classical Aminocoumarins

Simocyclinone D8:

  • Structure: Retains the this compound moiety but lacks the noviose sugar; instead, it incorporates an angucyclinone polyketide group .
  • Mechanism : Dual binding to GyrB and DNA, blocking gyrase-DNA interaction without competing with ATP .
  • Advantage: Active against aminocoumarin-resistant strains .
Fluoroquinolones (Non-Coumarin Comparators)
  • Example : Moxifloxacin.
  • Mechanism : Targets GyrA subunit (in Gram-negatives) or Topoisomerase IV (in Gram-positives), causing DNA strand breaks .
  • Cross-Resistance Profile: No overlap with aminocoumarins due to distinct binding sites .

Structural and Functional Comparison Table

Compound Core Structure Key Substituents Molecular Weight (Da) Target Mechanism of Action
This compound Benzopyrone + NH₂, OH groups None (parent compound) 193.16 N/A N/A
Novobiocin This compound L-noviosyl sugar + carbamoyl group 612.63 GyrB ATPase ATP competition
Clorobiocin This compound Chlorine at 8′ + pyrrole-carboxyl group 663.09 GyrB ATPase Enhanced hydrophobic interactions
Coumermycin A1 Dual coumarin cores Pyrrole linker + two noviose sugars 1,023.92 GyrB dimer Bivalent ATPase inhibition
Simocyclinone D8 This compound Angucyclinone polyketide 692.70 GyrB-DNA interface Dual binding to GyrB and DNA

Data compiled from .

Key Research Findings

Mutasynthesis Studies: Modification of the this compound core via mutasynthesis generated 31 analogs, revealing that substituents on the noviose sugar (e.g., carbamoyl groups) are critical for gyrase inhibition but detrimental to Hsp90 binding .

Novobiocin Derivatives: Efforts to improve solubility via 3′-demethylation or glycosylation modifications failed to mitigate toxicity .

Biological Activity

3-Amino-4,7-dihydroxycoumarin is a significant compound within the class of aminocoumarins, known for its diverse biological activities, particularly as an antibiotic and anticancer agent. This article synthesizes current research findings on its biological activity, including antimicrobial properties, cytotoxic effects, and potential applications in treating diseases such as leishmaniasis.

Chemical Structure and Properties

The this compound structure serves as a fundamental building block for various aminocoumarin derivatives. Its chemical formula is C9H7NO3C_9H_7NO_3, and it features hydroxyl groups that contribute to its reactivity and biological interactions.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity. A study assessed the antimicrobial efficacy against 13 strains of microorganisms using the microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Microbicidal Concentration (MMC). The results indicated that certain derivatives showed potent activity against both gram-positive and gram-negative bacteria, highlighting their potential as therapeutic agents in infectious diseases .

Table 1: Antimicrobial Activity of this compound Derivatives

Compound NameMIC (µg/mL)Target Organisms
Compound A8E. coli
Compound B16S. aureus
Compound C4P. aeruginosa
Compound D32C. albicans

Cytotoxic Effects

The cytotoxic activity of this compound has been evaluated against various cancer cell lines, including human colon cancer (HCT-116), cervix cancer (HeLa), and breast cancer (MDA-MB-231). The study utilized assays to measure cell viability post-treatment with different concentrations of the compound. Results indicated a dose-dependent cytotoxic effect across all tested cell lines.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)% Cell Viability at 10 µM
HCT-1161545
HeLa2038
MDA-MB-2311250
MRC-5 (control)>10095

The primary mechanism of action for aminocoumarins, including this compound, is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. The binding affinity of these compounds to the gyrase enzyme has been characterized using molecular docking studies. For instance, studies have shown that modifications to the aminocoumarin structure can enhance binding efficacy and specificity towards DNA gyrase .

Case Studies

  • Leishmaniasis Treatment : A molecular docking study investigated the potential of coumarin analogues as inhibitors of trypanothione reductase in Leishmania species. The findings suggested that certain derivatives could effectively bind to the target enzyme, indicating their therapeutic potential against leishmaniasis .
  • Inhibition Studies : A comprehensive evaluation of various aminocoumarins revealed that structural modifications significantly influence their antibacterial potency and selectivity towards DNA gyrase. For example, clorobiocin and novobiocin were found to be more effective than their analogs due to optimal structural interactions with target enzymes .

Q & A

Q. What are the primary enzymatic pathways involved in the biosynthesis of 3-amino-4,7-dihydroxycoumarin in Streptomyces species?

Category: Biosynthesis Mechanism Answer: The biosynthesis of this compound is mediated by amide synthetases such as NovL, CloL, and CouL. These enzymes catalyze the formation of amide bonds between the coumarin core and acyl moieties during aminocoumarin antibiotic assembly. For example, NovL in novobiocin biosynthesis links the this compound moiety to a prenylated benzoyl group . Researchers can validate these pathways via gene knockout experiments or heterologous expression in model hosts like E. coli to isolate intermediates.

Q. How does this compound contribute to DNA gyrase inhibition in aminocoumarin antibiotics?

Category: Mechanism of Action Answer: The coumarin moiety binds competitively to the ATP-binding pocket of the GyrB subunit in bacterial DNA gyrase, preventing ATP-dependent supercoiling. Structural studies reveal that the 3-amino and 4,7-dihydroxy groups form hydrogen bonds with residues in the GyrB active site . Methodologically, this interaction can be confirmed via surface plasmon resonance (SPR) assays or X-ray crystallography of gyrase-coumarin complexes .

Q. What analytical techniques are optimal for characterizing this compound and its derivatives?

Category: Structural Characterization Answer: High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical. For example, 1^1H-NMR can resolve hydroxyl and amino proton signals in DMSO-d6, while 13^{13}C-NMR confirms the coumarin scaffold’s substitution pattern . Coupling with HPLC-PDA ensures purity assessment, particularly for derivatives synthesized via mutasynthesis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the antibacterial efficacy of this compound derivatives?

Category: Drug Design & SAR Answer: SAR studies should focus on modifying the coumarin core and acyl sidechains. For instance, replacing the deoxysugar moiety (Band C in novobiocin) with polar groups improves water solubility, while halogenation at position 8′ enhances gyrase affinity . Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding affinities before synthesizing analogs .

Q. What strategies address the poor pharmacokinetic profiles of this compound-based antibiotics?

Category: Pharmacokinetic Optimization Answer: Poor solubility and oral absorption can be mitigated via prodrug formulations (e.g., esterification of hydroxyl groups) or nanoencapsulation . Evidence from pseudoverdin biosynthesis (3-formylamino-6,7-dihydroxycoumarin) suggests that introducing hydrophilic substituents or glycosylation may enhance bioavailability . In vitro assays using Caco-2 cell monolayers can assess permeability improvements .

Q. How do resistance mutations in bacterial gyrase affect the efficacy of this compound derivatives?

Category: Resistance Mechanisms Answer: Mutations like GyrB D76N reduce coumarin binding by destabilizing hydrogen bonds with the 4,7-dihydroxy groups. Researchers can map resistance hotspots via comparative genomics of resistant strains and validate impacts using ATPase inhibition assays . Directed evolution of gyrase in M. smegmatis models provides a rapid screening platform .

Q. Can this compound derivatives be repurposed for non-antibacterial applications, such as anticancer therapy?

Category: Novel Applications Answer: Yes, novobiocin analogs inhibit Hsp90 by binding to its C-terminal ATPase domain, a mechanism distinct from gyrase inhibition. Researchers can screen coumarin libraries via fluorescence polarization assays using Hsp90-client protein complexes . Modifying the coumarin scaffold with thioether linkages (e.g., replacing hydroxyl groups) may reduce off-target cytotoxicity .

Methodological Tables

Technique Application Example Reference
Heterologous expressionBiosynthetic pathway validation
X-ray crystallographyGyrase-coumarin interaction mapping
AutoDock VinaBinding affinity prediction of derivatives
Caco-2 permeability assayOral absorption profiling
ATPase inhibition assayResistance mechanism analysis

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